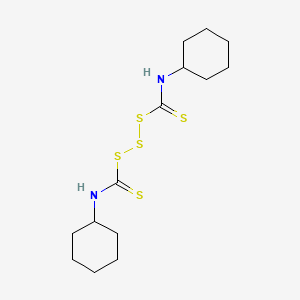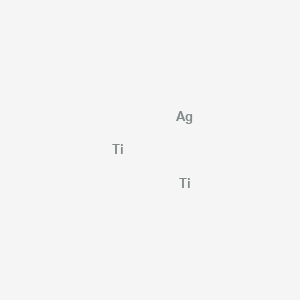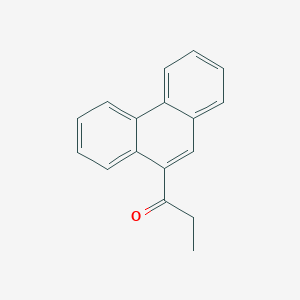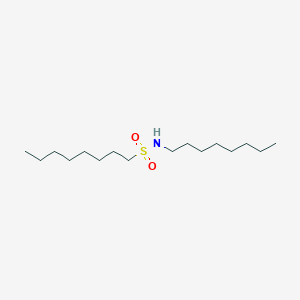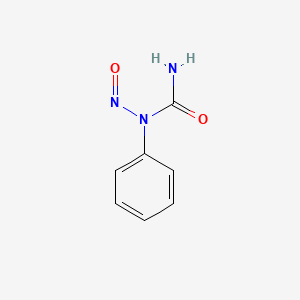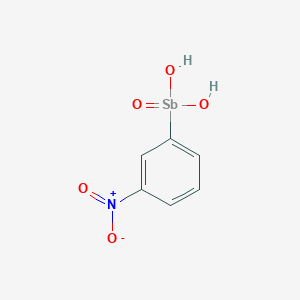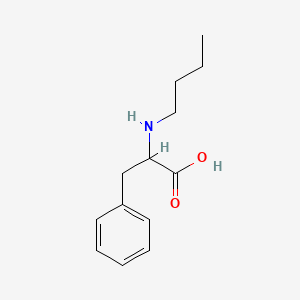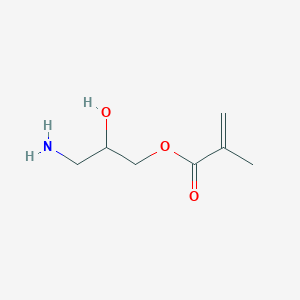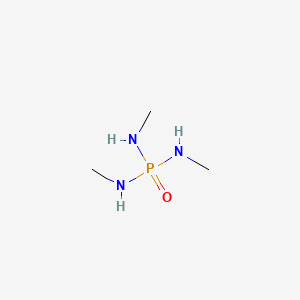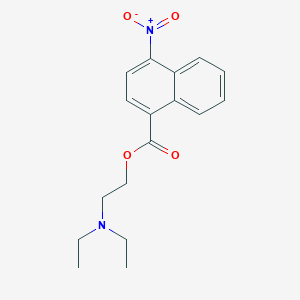![molecular formula C20H12O4Si B14736834 2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] CAS No. 6398-59-0](/img/structure/B14736834.png)
2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] is a chemical compound known for its unique structure and properties It is a spiro compound, meaning it has a twisted structure where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] typically involves the base-catalyzed twin polymerization of the monomer. This process can be carried out using various substrates such as multi-walled carbon nanotubes, polyacrylonitrile particles, and copper particles . The polymerization is catalyzed by tertiary amines like 1,4-diazabicyclo[2.2.2]octane or secondary amines like pyrrolidine, depending on the substrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the twin polymerization technique used in laboratory settings could potentially be scaled up for industrial applications. This would involve optimizing the reaction conditions and catalysts to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] undergoes various chemical reactions, including oxidation, reduction, and substitution. The twin polymerization process itself is a significant reaction where the monomer forms a hybrid material layer on substrates .
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include phenolic resin-silica hybrid materials and microporous carbon layers .
科学研究应用
2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] has several scientific research applications:
Materials Science: Used in the creation of nanostructured materials and coatings.
Chemistry: Acts as a monomer in twin polymerization processes to create hybrid materials.
Biology and Medicine:
作用机制
The mechanism of action for 2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] involves its ability to undergo twin polymerization, forming hybrid materials with unique properties. The molecular targets and pathways involved in this process include the interaction of the monomer with various substrates and catalysts, leading to the formation of nanostructured layers .
相似化合物的比较
Similar Compounds
2,2’-Spirobi[4H-1,3,2-benzodioxasiline]: Another spiro compound with similar polymerization properties.
4H,4’H-2,2’-Spirobi[benzo[d][1,3,2]dioxasiline]: Used in the preparation of fluorine-doped silica and mesoporous carbon.
Uniqueness
2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] is unique due to its specific structural configuration and its ability to form hybrid materials with high surface area and porosity. This makes it particularly valuable in materials science and industrial applications .
属性
CAS 编号 |
6398-59-0 |
|---|---|
分子式 |
C20H12O4Si |
分子量 |
344.4 g/mol |
IUPAC 名称 |
3,3'-spirobi[2,4-dioxa-3-silatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene] |
InChI |
InChI=1S/C20H12O4Si/c1-5-13-6-2-10-16-19(13)15(9-1)21-25(22-16)23-17-11-3-7-14-8-4-12-18(24-25)20(14)17/h1-12H |
InChI 键 |
NVDRRULJYUVKRN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)O[Si]4(OC3=CC=C2)OC5=CC=CC6=C5C(=CC=C6)O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


